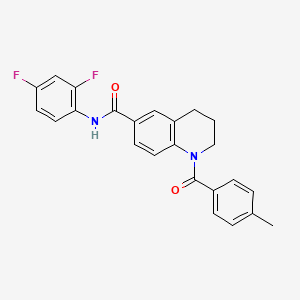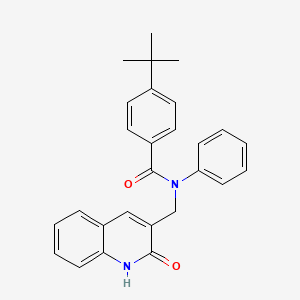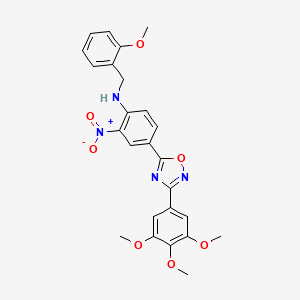
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been synthesized through a multistep reaction. The compound has been found to exhibit promising biological activities, making it an attractive target for further research.
作用机制
The mechanism of action of 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is not fully understood. However, studies have suggested that the compound exerts its biological activities through various pathways. For example, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid has a number of biochemical and physiological effects. For example, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, the compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
The advantages of using 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid in lab experiments include its potent biological activities and its potential applications in a variety of research areas. However, the compound has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid. One area of research could focus on further elucidating the compound's mechanism of action and identifying its molecular targets. Another area of research could investigate the compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies could explore the compound's potential as a therapeutic agent for other diseases, such as cancer and diabetes.
合成方法
The synthesis of 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid involves a multistep reaction. The first step involves the synthesis of 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl acetic acid through the reaction of 1-benzyl-1H-indole-3-carbaldehyde, thiourea, and acetic acid. The resulting product is then reacted with bromine to form 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidine. Finally, the thiazolidinedione derivative is obtained by reacting 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidine with ethyl chloroacetate.
科学研究应用
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid has been found to exhibit promising biological activities, making it an attractive target for scientific research. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(5E)-5-[(1-benzylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-19(25)13-23-20(26)18(28-21(23)27)10-15-12-22(11-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-10,12H,11,13H2,(H,24,25)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMHTDZHDFYPM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)S4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)S4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-[(1-benzylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

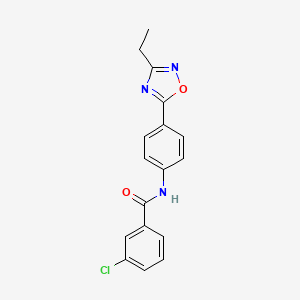
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

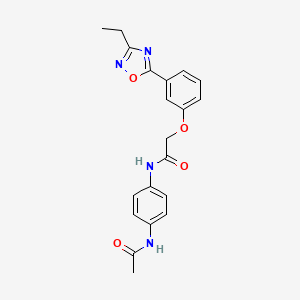
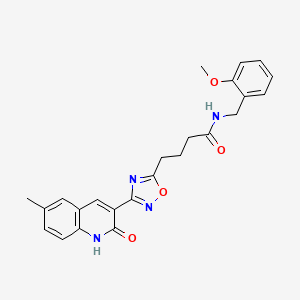

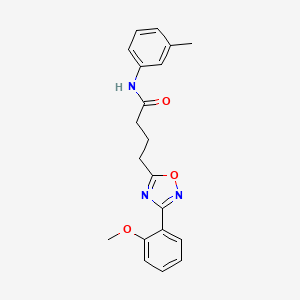
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)
